N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

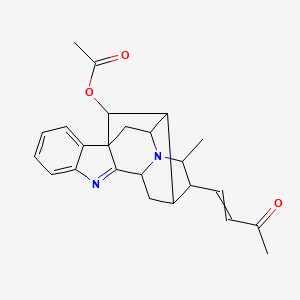

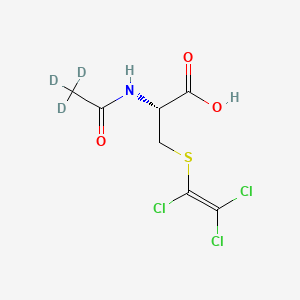

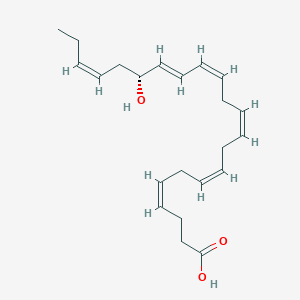

“N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3” is a metabolite of the volatile organic compound (VOC) and environmental contaminant tetrachloroethylene (perchloroethylene; PERC) . It is a solid substance with a molecular formula of C7H8Cl3NO3S .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: Cl/C(Cl)=C(Cl)\SCC@@H=O)NC©=O . The InChi Code is: InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1 .Physical and Chemical Properties Analysis

“this compound” is a solid substance that is soluble in chloroform . Its molecular formula is C7H8Cl3NO3S and it has a formula weight of 292.6 .Wissenschaftliche Forschungsanwendungen

Toxicity and Transport Mechanisms : N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine shows dose- and time-dependent toxicity in renal cortical slices, affecting intracellular potassium content and lactate dehydrogenase activity. This compound is transported via the organic anion system and requires deacetylation for metabolism by beta-lyase (G. Wolfgang et al., 1989).

Synthesis and Application in Stable Isotope Labeling : Stable isotope-labelled analogs of N-Acetyl-S-(trichlorovinyl)-L-cysteine are synthesized for use in research, such as tracing the metabolic pathways of tetrachloroethylene (M. Bartels & V. W. Miner, 1990).

Excretion and Biotransformation : N-Acetyl-S-(dichlorovinyl)-L-cysteine is identified as a marker for the glutathione- and cytochrome P450-mediated metabolism in humans and rats after exposure to trichloroethene, with dose-dependent excretion observed (U. Bernauer et al., 1996).

Role in Cytotoxicity and Mutagenicity : Studies have shown that N-acetyl derivatives of dichlorovinyl-L-cysteine are involved in the formation of cytotoxic and mutagenic intermediates, highlighting their potential role in organ toxicity and carcinogenicity (S. Vamvakas et al., 1987).

Influence on Enzymatic Activity : Research indicates that aminoacylase 3 (AA3), an enzyme highly expressed in the kidney, liver, and brain, mediates the deacetylation of N-Acetyl-S-1,2-dichlorovinyl-L-cysteine, a step that initiates transformation into toxic products (J. Hsieh et al., 2010).

Safety and Hazards

Biochemische Analyse

Biochemical Properties

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 interacts with various enzymes, proteins, and other biomolecules. It is a metabolite of the volatile organic compound (VOC) and environmental contaminant tetrachloroethylene . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on cells are dependent on several factors, including the type of cell and the concentration of the compound.

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms are dependent on the context and the specific biochemical reactions involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The specific temporal effects are dependent on the experimental conditions and the specific biochemical reactions involved.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . The specific dosage effects are dependent on the animal model used and the specific experimental conditions.

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels . The specific metabolic pathways involved are dependent on the biochemical context and the specific reactions involved.

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with various transporters or binding proteins, and effects on its localization or accumulation. The specific transport and distribution patterns are dependent on the cellular context and the specific biochemical reactions involved.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific subcellular localization patterns are dependent on the cellular context and the specific biochemical reactions involved.

Eigenschaften

IUPAC Name |

(2R)-3-(1,2,2-trichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGLMNHGJFSOCH-OSIBIXDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)